molecular formula C19H22N2O5S B2898086 2-(3,4-dimethoxyphenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 946260-26-0

2-(3,4-dimethoxyphenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Cat. No.: B2898086
CAS No.: 946260-26-0
M. Wt: 390.45
InChI Key: DGNDXSXZKUNGIU-UHFFFAOYSA-N
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Description

This compound features a central acetamide scaffold with two distinct substituents:

  • 3,4-Dimethoxyphenyl group: Enhances lipophilicity and may influence receptor binding through methoxy-mediated hydrogen bonding or π-π interactions.
  • 1,1-Dioxidoisothiazolidinyl group: A sulfone-containing heterocycle that improves metabolic stability and solubility compared to non-oxidized sulfur analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-9-4-14(12-18(17)26-2)13-19(22)20-15-5-7-16(8-6-15)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNDXSXZKUNGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacological and Functional Insights

  • Receptor Targeting :

    • Compounds like L748337 and SB251023 () share acetamide backbones but incorporate hydroxyl and sulfonamide groups, suggesting GPCR or ion channel modulation. The target compound’s sulfone group may mimic sulfonamide interactions in similar targets.
    • Thiazol-containing analogs () exhibit hydrogen-bonding motifs (N–H⋯N) that stabilize protein-ligand interactions, whereas the target’s sulfone group may prioritize solubility over direct coordination.
  • Antimicrobial and Agrochemical Applications :

    • The dichlorophenyl-thiazol derivative () has structural parallels to benzylpenicillin, hinting at β-lactamase resistance mechanisms. In contrast, dimethenamide-P () leverages chloro and thienyl groups for herbicidal activity, underscoring how substituent electronegativity dictates application.
  • Metabolic Stability: The 1,1-dioxidoisothiazolidinyl group in the target compound likely reduces oxidative metabolism compared to non-sulfonated heterocycles (e.g., thiazol in ).

Crystallographic and Conformational Analysis

  • The dichlorophenyl-thiazol analog () displays a 61.8° dihedral angle between aromatic rings, which may limit binding to planar active sites.

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